Dietilditiocarbamato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

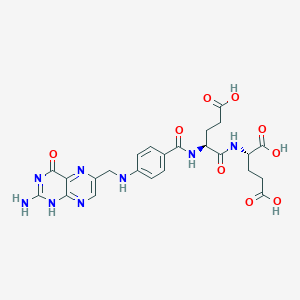

Es una sal de color amarillo pálido, soluble en agua, que se utiliza comúnmente como agente quelante para iones metálicos de transición y como precursor de herbicidas y reactivos de vulcanización . Este compuesto también es conocido por sus aplicaciones en diversos campos, como la química, la biología, la medicina y la industria.

Mecanismo De Acción

El ditiocarbato de sodio actúa como agente quelante, movilizando metales tóxicos de los tejidos. Es el principal metabolito del disulfiram, que inhibe la enzima aldehído deshidrogenasa (ALDH). Esta inhibición conduce a la acumulación de acetaldehído, causando efectos desagradables cuando se consume alcohol . En la terapia del cáncer, el ditiocarbato de sodio inhibe la señalización de NF-kB, la actividad del proteosoma y la actividad de la ALDH, induce el estrés del retículo endoplásmico y la autofagia, y se dirige a las células madre cancerosas .

Aplicaciones Científicas De Investigación

Ditiocarb sodium has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent for transition metal ions, which helps in the formation of stable complexes.

Biology: Ditiocarb sodium has been shown to improve the depressed immune responses of newborn and aged mice.

Medicine: It has been used to prevent cisplatin nephrotoxicity in animals without reducing the antitumor activity.

Análisis Bioquímico

Biochemical Properties

Sodium diethyldithiocarbamate interacts with various enzymes and proteins. It inhibits superoxide dismutase , which can have both antioxidant and oxidant effects on cells . It also reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms .

Cellular Effects

Sodium diethyldithiocarbamate has been shown to have effects on various types of cells and cellular processes. It inhibits superoxide dismutase, which can both have antioxidant and oxidant effects on cells, depending on the time of administration . It also has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

Sodium diethyldithiocarbamate exerts its effects at the molecular level through various mechanisms. It reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms . Other more complicated bonding modes are known including binding as unidentate ligand and a bridging ligand using one or both sulfur atoms .

Temporal Effects in Laboratory Settings

The effects of Sodium diethyldithiocarbamate over time in laboratory settings have been observed. It was discovered 35 years ago for the specific treatment of nickel carbonyl poisoning . Since then, its therapeutic efficacy has been reported for many disorders .

Dosage Effects in Animal Models

The effects of Sodium diethyldithiocarbamate vary with different dosages in animal models. For instance, the toxicity of Sodium diethyldithiocarbamate in rats was reported after i.p. administration of 1500mg/kg as safe in experimental animals .

Metabolic Pathways

Sodium diethyldithiocarbamate is involved in various metabolic pathways. It has been identified as a metabolite of disulfiram . It also has a tendency to inhibit the nephrotoxicity induced by cisplatin in mice and also its effect over the organ distribution and excretion of cadmium .

Transport and Distribution

Sodium diethyldithiocarbamate is transported and distributed within cells and tissues. It is highly effective in mobilizing Cd from kidney and spleen, but less effective in removing it from the liver .

Subcellular Localization

It is known that Sodium diethyldithiocarbamate is a chelating agent and can form complexes with various metal ions .

Métodos De Preparación

El ditiocarbato de sodio se sintetiza típicamente tratando el disulfuro de carbono con dietilamina en presencia de hidróxido de sodio. La reacción se puede representar de la siguiente manera :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

El compuesto suele cristalizar del agua como el trihidrato NaS2CN(C2H5)2·3H2O. La sal anhidra y el trihidrato se utilizan a menudo indistintamente {_svg_3}.

Análisis de las reacciones químicas

El ditiocarbato de sodio experimenta diversas reacciones químicas, entre ellas:

-

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

Alquilación: : El ditiocarbato de sodio puede ser alquilado, incluso con diclorometano:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

Formación de complejos: : El ditiocarbato de sodio reacciona con muchas sales metálicas para formar complejos de ditiocarbamato de metal de transición. Los ligandos se coordinan a través de los dos átomos de azufre {_svg_4}.

Aplicaciones en investigación científica

El ditiocarbato de sodio tiene una amplia gama de aplicaciones en investigación científica:

Análisis De Reacciones Químicas

Ditiocarb sodium undergoes various chemical reactions, including:

-

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

Alkylation: : Ditiocarb sodium can be alkylated, even with dichloromethane:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

Complex Formation: : Ditiocarb sodium reacts with many metal salts to form transition metal dithiocarbamate complexes. The ligands coordinate via the two sulfur atoms .

Comparación Con Compuestos Similares

El ditiocarbato de sodio forma parte de la familia de los ditiocarbamatos, que incluye otros compuestos como:

Ferbam: N,N-dimetilditiocarbamato utilizado como fungicida.

Thiram: Otro N,N-dimetilditiocarbamato utilizado como fungicida.

Ziram: Similar al thiram, utilizado como fungicida.

Mancozeb: Etilenobis(ditiocarbamato) utilizado como fungicida.

El ditiocarbato de sodio es único debido a sus aplicaciones específicas en medicina, particularmente en la investigación del VIH y la terapia del cáncer, que no son comunes entre otros ditiocarbamatos .

Propiedades

Número CAS |

148-18-5 |

|---|---|

Fórmula molecular |

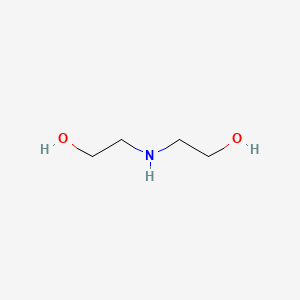

C5H11NNaS2 |

Peso molecular |

172.3 g/mol |

Nombre IUPAC |

sodium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8); |

Clave InChI |

PFNYKXQYOYYJAU-UHFFFAOYSA-N |

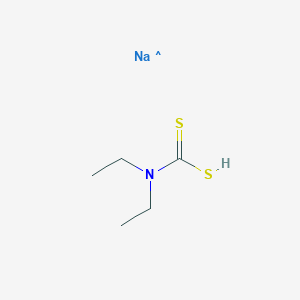

SMILES |

CCN(CC)C(=S)[S-].[Na+] |

SMILES isomérico |

CCN(CC)C(=S)[S-].[Na+] |

SMILES canónico |

CCN(CC)C(=S)S.[Na] |

Apariencia |

Solid powder |

Color/Form |

Crystals from ethanol Yellow to green liquid at 20 °C and 1013 hPa (solution in water) |

Densidad |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.1 g/cu cm at 20 °C/20 °C Relative density (water = 1): 1.1 |

melting_point |

203 °F (NTP, 1992) 95 °C 90-102 °C |

| 148-18-5 | |

Descripción física |

Sodium diethyldithiocarbamate appears as odorless white or slightly brown or slightly pink crystals. (NTP, 1992) Crystals; [ICSC] WHITE CRYSTALS. |

Pictogramas |

Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

147-84-2 (Parent) |

Vida útil |

Stable under recommended storage conditions. /Sodium diethyldithiocarbamate trihydrate/ Aqueous solutions decompose slowly. |

Solubilidad |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992) Soluble in water Soluble in alcohol Solubility in water: soluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

Densidad de vapor |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.9 (Air = 1) Relative vapor density (air = 1): 5.9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium diethyldithiocarbamate interact with metals?

A1: Sodium diethyldithiocarbamate forms lipophilic chelates with various metals, including nickel, cadmium, copper, and manganese. [, , , ] This chelation occurs through the formation of stable four-membered ring complexes. []

Q2: How does this chelation affect the distribution of metals in biological systems?

A2: The lipophilic nature of the metal-diethyldithiocarbamate complexes facilitates their transport across cellular membranes, including those in the gills, intestines, and placenta. [, , ] This can lead to increased uptake of certain metals in tissues, as observed with nickel and cadmium in animal studies. [, ]

Q3: What are the downstream effects of sodium diethyldithiocarbamate's interaction with copper?

A3: Sodium diethyldithiocarbamate can inhibit dopamine-beta-hydroxylase by chelating copper, which is a cofactor for this enzyme. [, ] This inhibition can impact catecholamine metabolism and has been linked to developmental anomalies in mice embryos. []

Q4: What is the molecular formula and weight of sodium diethyldithiocarbamate?

A4: The molecular formula of sodium diethyldithiocarbamate is C5H10NS2Na, and its molecular weight is 171.27 g/mol.

Q5: How does sodium diethyldithiocarbamate perform as a corrosion inhibitor?

A5: Sodium diethyldithiocarbamate acts as a corrosion inhibitor for metals like N80 steel in acidic environments. [] Its effectiveness is influenced by factors like concentration, pH, and the presence of other chemicals. [, ]

Q6: What is the role of sodium diethyldithiocarbamate in chemical synthesis?

A6: Sodium diethyldithiocarbamate serves as an activator in Michael addition reactions, particularly in carbohydrate chemistry. [] It facilitates the addition of various nucleophiles to 2-nitroglycals, leading to the formation of thioglycosides with high stereoselectivity. []

Q7: How has computational chemistry been used to study sodium diethyldithiocarbamate?

A7: Density Functional Theory (DFT) calculations have been employed to study the interaction of sodium diethyldithiocarbamate with transition metals like chromium and iron. [] These calculations provide insights into the stability and dissociation energies of metal-DDC complexes, aiding in understanding their formation and behavior. []

Q8: What is the impact of sodium diethyldithiocarbamate on the immune system?

A8: Sodium diethyldithiocarbamate exhibits immunomodulatory properties. It has been shown to enhance macrophage activity and boost specific T cell responses in mice, suggesting potential for enhancing immune responses. []

Q9: Are there any concerns regarding the toxicity of sodium diethyldithiocarbamate?

A9: While sodium diethyldithiocarbamate shows promising activities, toxicological considerations are crucial. Studies in rats revealed potential nephrotoxicity associated with repeated administration of cisplatin, which could be mitigated by sodium diethyldithiocarbamate and other protective measures. []

Q10: What analytical techniques are commonly used to detect and quantify sodium diethyldithiocarbamate?

A10: Several analytical methods are available for studying sodium diethyldithiocarbamate. High-performance liquid chromatography (HPLC) is frequently employed to determine its concentration, while spectroscopic techniques like UV-Vis spectroscopy provide insights into its complexation behavior. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)